molecular formula C9H7BrO2 B7764892 2-Bromocinnamic acid CAS No. 20595-39-5

2-Bromocinnamic acid

Cat. No.: B7764892
CAS No.: 20595-39-5
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-AATRIKPKSA-N
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Description

2-Bromocinnamic acid is an organic compound with the chemical formula C9H7BrO2. It is characterized by the presence of a bromine atom attached to the cinnamic acid structure. This compound exists as a solid with a pungent odor and is soluble in some organic solvents such as alcohols and ethers, but practically insoluble in water . It has significant applications in chemical synthesis, particularly as a reagent in various organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromocinnamic acid typically involves the bromination of cinnamic acid. This process is carried out by reacting cinnamic acid with bromine under acidic conditions. The reaction is followed by crystallization to purify the product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger yields and purity. The reaction conditions are carefully controlled to ensure the efficient bromination of cinnamic acid, and advanced purification techniques are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocinnamic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions but can include brominated derivatives, alcohols, and substituted cinnamic acids .

Scientific Research Applications

2-Bromocinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromocinnamic acid exerts its effects involves its interaction with molecular targets and pathways. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, its structure allows it to participate in various organic reactions, influencing the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the bromine atom’s presence is crucial for the desired chemical transformations .

Properties

IUPAC Name

(E)-3-(2-bromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDOOAFLCMRFX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035323
Record name 2-Bromo-trans-cinnamic acid
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Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-56-1, 20595-39-5, 7345-79-1
Record name o-Bromocinnamic acid
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Record name 7499-56-1
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Record name 2-Bromo-trans-cinnamic acid
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Record name o-bromocinnamic acid
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Record name 2-Bromocinnamic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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